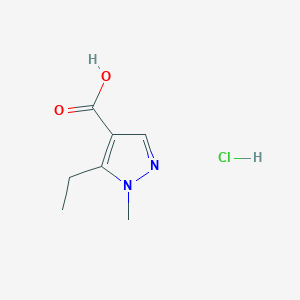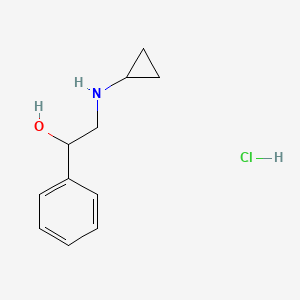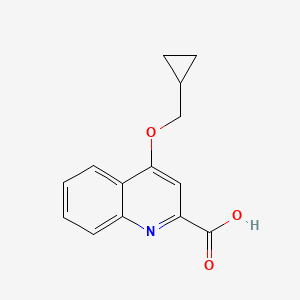
4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid
Descripción general
Descripción
4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid, also known as CPQ, is a chemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . It is commonly used in research and industry.
Molecular Structure Analysis
The InChI code for 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid is 1S/C14H13NO3/c16-14(17)12-7-13(18-8-9-5-6-9)10-3-1-2-4-11(10)15-12/h1-4,7,9H,5-6,8H2,(H,16,17) . This indicates the presence of a quinoline core with a cyclopropylmethoxy group at the 4-position and a carboxylic acid group at the 2-position .The storage temperature is 4 degrees Celsius . The compound is stable under normal shipping temperatures .
Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Relationships
- A study detailed the synthesis and evaluated the antibacterial activity of a series of quinolone derivatives, highlighting structure-activity and structure-side effect relationships. These compounds showed antibacterial activity against Gram-positive, Gram-negative, and anaerobic bacteria, with a reduction in potential side effects like phototoxicity and clonogenicity compared to other quinolones (J. Sánchez et al., 1995).
Chemical Synthesis Techniques
- Research on the synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from o-nitrobenzaldehydes via a one-step procedure offers insights into efficient chemical synthesis methods (H. Venkatesan et al., 2010).
Natural Sources and Derivatives
- A new quinoline-2-carboxylic acid derivative was isolated from Ephedra species, expanding the understanding of natural compounds and their potential applications (A. Starratt & S. Caveney, 1996).
Potential Therapeutic Applications
- The synthesis of new 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives revealed compounds with antiallergy activity, showcasing the therapeutic potential of quinoline derivatives (T. Althuis et al., 1980).
Mechanistic Insights into Drug Action
- Studies on quinolones interacting with mammalian topoisomerase II and cultured cells highlighted the importance of specific structural features for activity against topoisomerase II, leading to potential insights for designing new therapeutic agents (S. Elsea et al., 1993).
Advanced Chemical Synthesis
- Research on the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid derivatives illustrates advanced synthetic methods for creating structurally complex molecules (S. Yong et al., 2007).
Safety And Hazards
The compound is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
4-(cyclopropylmethoxy)quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(17)12-7-13(18-8-9-5-6-9)10-3-1-2-4-11(10)15-12/h1-4,7,9H,5-6,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFSKSIOOXUJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=NC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



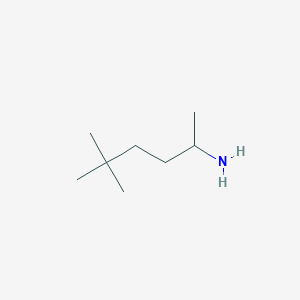
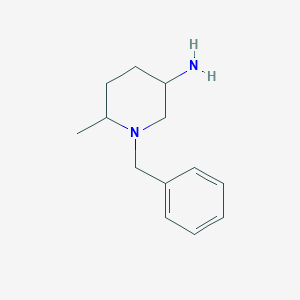
![[Cyclopropyl(isothiocyanato)methyl]cyclopropane](/img/structure/B1525471.png)
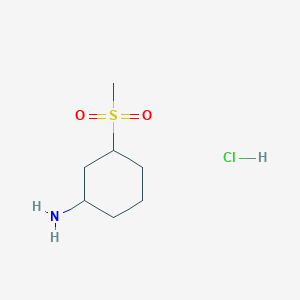
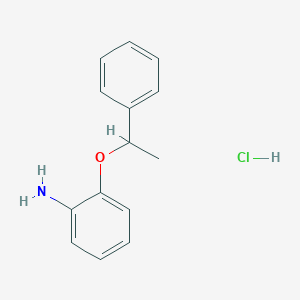
![3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1525476.png)
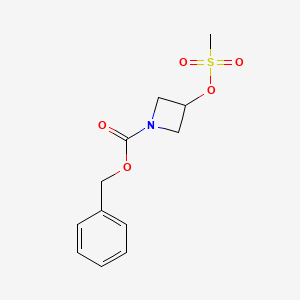
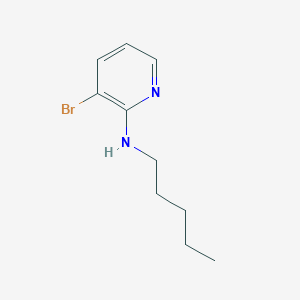
![N-[cyano(cyclopropyl)methyl]benzamide](/img/structure/B1525479.png)
![1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1525481.png)
![N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide](/img/structure/B1525484.png)

